molecular formula C18H21N3O B15120848 N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B15120848
M. Wt: 295.4 g/mol
InChI Key: OOFOFAJVLVUFCY-UHFFFAOYSA-N
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Description

N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that features a quinoline moiety attached to a piperidine ring, which is further connected to a cyclopropanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with isonicotinic acid hydrazide in absolute ethanol, in the presence of catalytic amounts of glacial acetic acid . This reaction forms the quinoline-piperidine framework, which can then be further modified to introduce the cyclopropanecarboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and yield . Solvent-free and catalyst-free methods are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring can enhance the compound’s binding affinity to its targets, while the cyclopropanecarboxamide group may contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its specific combination of a quinoline moiety, a piperidine ring, and a cyclopropanecarboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

N-(1-quinolin-2-ylpiperidin-3-yl)cyclopropanecarboxamide

InChI

InChI=1S/C18H21N3O/c22-18(14-7-8-14)19-15-5-3-11-21(12-15)17-10-9-13-4-1-2-6-16(13)20-17/h1-2,4,6,9-10,14-15H,3,5,7-8,11-12H2,(H,19,22)

InChI Key

OOFOFAJVLVUFCY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3C=C2)NC(=O)C4CC4

Origin of Product

United States

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